molecular formula C14H21NO3 B13004986 Methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate

Methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate

Cat. No.: B13004986
M. Wt: 251.32 g/mol
InChI Key: LDIZZZWIUCXTDO-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an amino group, an isopentyloxy group, and a methyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-methylbenzoic acid and isopentanol.

    Esterification: The carboxylic acid group of 3-amino-4-methylbenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3-amino-4-methylbenzoate.

    Etherification: The hydroxyl group of isopentanol is then reacted with the esterified product in the presence of a base, such as sodium hydride, to introduce the isopentyloxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-methylbenzoic acid: Lacks the isopentyloxy group, resulting in different chemical properties.

    Methyl 3-amino-4-methylbenzoate: Lacks the isopentyloxy group, affecting its reactivity and applications.

    Methyl 3-amino-5-methylbenzoate: Lacks the isopentyloxy group, leading to variations in its chemical behavior.

Uniqueness

Methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate is unique due to the presence of both the amino and isopentyloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl 3-amino-4-methyl-5-(3-methylbutoxy)benzoate

InChI

InChI=1S/C14H21NO3/c1-9(2)5-6-18-13-8-11(14(16)17-4)7-12(15)10(13)3/h7-9H,5-6,15H2,1-4H3

InChI Key

LDIZZZWIUCXTDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OCCC(C)C)C(=O)OC)N

Origin of Product

United States

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